molecular formula C22H26N2O3 B7434219 1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea

1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea

カタログ番号 B7434219
分子量: 366.5 g/mol
InChIキー: KMJIUMWVGLDRGJ-VQTJNVASSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea, also known as ADU-S100, is a small molecule drug that is currently being researched for its potential use in cancer immunotherapy. ADU-S100 is a synthetic toll-like receptor 7 (TLR7) agonist that activates the innate immune system and triggers an anti-tumor immune response.

作用機序

1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea is a synthetic TLR7 agonist that activates the innate immune system and triggers an anti-tumor immune response. TLR7 is a receptor that recognizes viral and bacterial RNA and activates the immune system to fight off infections. This compound mimics the effects of viral and bacterial RNA and activates TLR7, which in turn activates the immune system to attack cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to activate the innate immune system and trigger an anti-tumor immune response. It has also been shown to increase the production of cytokines and chemokines, which are molecules that help to recruit immune cells to the site of the tumor. In addition, this compound has been shown to increase the expression of major histocompatibility complex (MHC) molecules on the surface of tumor cells, which makes them more visible to the immune system.

実験室実験の利点と制限

1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to be effective in preclinical models of cancer and is currently being tested in clinical trials. However, there are also some limitations to using this compound in lab experiments. It is a small molecule drug that may have limited bioavailability and may not be effective in all types of cancer. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of lab experiments.

将来の方向性

There are several future directions for research on 1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea. One direction is to further investigate the mechanism of action of the drug and to identify the specific immune cells and pathways that are activated by this compound. Another direction is to test the drug in combination with other immunotherapies or chemotherapy drugs to determine if it can enhance their effectiveness. Finally, future research could focus on identifying biomarkers that can predict which patients are most likely to respond to this compound treatment.

合成法

The synthesis of 1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea involves the reaction of 1-(4-acetyl-3,5-dimethylphenyl)urea with (1R,2S)-2-(3-ethoxyphenyl)cyclopropanamine in the presence of a coupling agent and a base. The reaction is then followed by purification and isolation of the product using column chromatography. The yield of this compound is typically around 30-40%.

科学的研究の応用

1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea is being researched for its potential use in cancer immunotherapy. It has been shown to activate the innate immune system and trigger an anti-tumor immune response. The drug has been tested in preclinical models of cancer and has shown promising results. It is currently being tested in clinical trials for the treatment of various types of cancer, including melanoma, prostate cancer, and ovarian cancer.

特性

IUPAC Name

1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-5-27-18-8-6-7-16(11-18)19-12-20(19)24-22(26)23-17-9-13(2)21(15(4)25)14(3)10-17/h6-11,19-20H,5,12H2,1-4H3,(H2,23,24,26)/t19-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJIUMWVGLDRGJ-VQTJNVASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CC2NC(=O)NC3=CC(=C(C(=C3)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@@H]2C[C@H]2NC(=O)NC3=CC(=C(C(=C3)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。